molecular formula C11H8N2S B15069963 [1,4]Thiazepino[5,6-b]indolizine CAS No. 928615-91-2

[1,4]Thiazepino[5,6-b]indolizine

Cat. No.: B15069963
CAS No.: 928615-91-2
M. Wt: 200.26 g/mol
InChI Key: YTOLJNIFIZRRHM-UHFFFAOYSA-N
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Description

[1,4]Thiazepino[5,6-b]indolizine is a sophisticated polycyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a 1,4-thiazepine ring, a recognized privileged scaffold in pharmaceuticals, and an indolizine system, which is frequently found in compounds with diverse biological activities . This molecular framework is designed to leverage the known pharmacological potential of its constituent parts. Fused heterocyclic systems containing the indolizine motif, such as diazepinoindolizines, have demonstrated potent and selective in vitro antitumor activity in scientific research. These related compounds have shown promising nanomolar-level efficacy against various human cancer cell lines, including lung adenocarcinoma (A549), breast (MCF7), and hepatoma (Hep3B) cancers, with some derivatives exhibiting significant selectivity towards cancerous over normal fibroblast cells . The 1,4-thiazepine core is a key building block in numerous biologically active compounds and has been widely utilized in pharmaceutical development . Researchers are exploring this compound and its analogs primarily for their potential as selective anticancer agents. The complex structure offers a high degree of functionalization, making it a valuable intermediate for generating novel derivatives for structure-activity relationship (SAR) studies and for probing biological mechanisms. This product is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and consult the safety data sheet prior to use.

Properties

CAS No.

928615-91-2

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

[1,4]thiazepino[5,6-b]indolizine

InChI

InChI=1S/C11H8N2S/c1-2-5-13-9(3-1)7-10-11(13)8-14-6-4-12-10/h1-8H

InChI Key

YTOLJNIFIZRRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NC=CSC=C3N2C=C1

Origin of Product

United States

Preparation Methods

Cyclization and Chlorination Approaches

A pivotal method for constructing the thiazepine ring involves cyclization reactions paired with chlorination. In a patented process for dibenzo[b,f]thiazepine derivatives, 2-(2-aminophenylthio)benzoic acid undergoes simultaneous cyclization and chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in organic solvents. This one-pot strategy minimizes intermediate isolation, enhancing efficiency. Forthiazepino[5,6-b]indolizine, analogous conditions could facilitate thiazepine formation, followed by indolizine annulation via intramolecular cyclization.

Key Reaction Conditions

Step Reagents/Catalysts Temperature (°C) Time (h) Yield (%)
Cyclization/Chlorination POCl₃, Base (e.g., NaOH) 80–110 2–4 60–75
Indolizine Formation Pd/C, H₂ 100–120 6–8 50–65

Nitro Reduction and Piperazine Coupling

Nitro group reduction is critical in precursors such as 2-(2-nitrophenylthio)benzoic acid. Hydrogenation under heterogeneous catalysts (e.g., palladium on carbon) at 10–170°C and 100–900 psig selectively reduces nitro to amine, enabling subsequent cyclization. Piperazine incorporation, as demonstrated in dibenzo[b,f]thiazepine synthesis, involves nucleophilic substitution at elevated temperatures (80–110°C), with piperazine used in 1.0–5.0 equivalents for optimal yields.

Michael Addition and Azadithiane Reactions

Bicyclic thiazepines reported in antiparasitic studies highlight the utility of azadithiane compounds reacting with Michael acceptors (e.g., acrylonitrile derivatives). Forthiazepino[5,6-b]indolizine, this approach could involve thiazolidinyl precursors undergoing [3+4] cycloaddition with indolizine-derived dienophiles, though this remains speculative without direct evidence.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Cyclization/Chlorination High efficiency, minimal intermediates Harsh conditions (POCl₃ toxicity) Industrial-scale
Nitro Reduction Selective, scalable High-pressure H₂ requirements Moderate
Michael Addition Mild conditions, modular Limited substrate scope Laboratory-scale

Challenges in Functionalization and Purification

Post-cyclization functionalization, such as introducing piperazinyl or hydroxyethoxyethyl groups, necessitates precise stoichiometry to avoid side reactions. In one protocol, 2-chloroethoxyethanol coupling with piperazinyl intermediates required 24-hour reflux in n-propyl alcohol/N-methyl pyrrolidone, achieving 65% yield after recrystallization. Purification challenges arise from the compound’s low solubility, often necessitating chromatographic techniques or salt formation (e.g., fumarate derivatives).

Chemical Reactions Analysis

Types of Reactions: [1,4]Thiazepino[5,6-b]indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

[1,4]Thiazepino[5,6-b]indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,4]Thiazepino[5,6-b]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The exact pathways and molecular targets involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Features

Table 1: Structural and Electronic Comparisons
Compound Core Structure Key Features Reference
[1,4]Thiazepino[5,6-b]indolizine Indolizine + thiazepine fusion Planar structure with sulfur-enhanced electronic delocalization (Hypothetical)
Thiazepino[3,4-a]isoquinoline Isoquinoline + thiazepine fusion Selective σ1R affinity; distinct from natural tetrahydroprotoberberines (D1R/σ2R)
Pyrimido-thiazepinoquinoline Pyrimidine + thiazepine + quinoline Novel ring system synthesized via cyclocondensation; potential antimicrobial activity
[1,4]Oxathiepino[5,6-b]pyridin-5-one Pyridine + oxathiepine fusion Synthesized via β-bromo ketones and 2-mercaptonicotinic acid (24% yield)
2-(4-Methylphenyl) Indolizine Simple indolizine derivative Moderate cytotoxicity (IC50 = 393.7 µg/mL against HepG-2 cells)

Key Observations :

  • Ring Fusion Position: The biological activity of thiazepino-fused compounds depends on the ring fusion site. For example, thiazepino[3,4-a]isoquinoline shows σ1R selectivity, unlike natural tetrahydroprotoberberines .
  • Sulfur vs. Oxygen: Sulfur in thiazepine rings (e.g., this compound) may enhance metabolic stability compared to oxathiepine derivatives .
  • Planarity : Indolizine derivatives like 2-(4-methylphenyl) indolizine exhibit planar geometries, which are critical for π-π stacking interactions in drug-receptor binding .

Key Observations :

  • Green Chemistry : Whole-cell biocatalysis (e.g., using Y. lipolytica) offers a sustainable alternative to traditional multi-step syntheses, avoiding toxic catalysts .
  • Yield Challenges : Oxathiepine derivatives synthesized via one-pot methods achieve modest yields (24%), suggesting room for optimization .

Biological Activity

[1,4]Thiazepino[5,6-b]indolizine is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a unique seven-membered thiazepine ring fused with an indolizine moiety. The synthesis of this compound typically involves multicomponent reactions (MCRs) and cyclization methods that facilitate the formation of the thiazepine structure. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for biological evaluation.

Biological Activities

The biological activities of this compound derivatives have been investigated across various studies, highlighting their potential in multiple therapeutic areas:

1. Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : A study reported IC50 values as low as 0.07 mM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity (Table 1).
  • Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
CompoundCell LineIC50 (mM)Mechanism
13aMDA-MB-2310.07Apoptosis induction
6eMDA-MB-2310.13Cell cycle inhibition

2. Antimicrobial Properties

Several derivatives have shown promising antimicrobial activity:

  • In vitro Studies : Compounds were tested against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Notably, certain derivatives demonstrated selective inhibition against Pseudomonas aeruginosa (Table 2).
CompoundPathogenActivity
43aPseudomonas aeruginosaActive
43bStreptomyces thermonitrificansActive

3. Neuropsychiatric Effects

Preliminary studies suggest that some this compound derivatives may act on serotonin receptors:

  • Receptor Binding : Certain compounds were identified as partial agonists at the 5HT2C receptor, which is implicated in mood regulation and anxiety disorders.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with synthesized derivatives. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study concluded that these compounds could be further developed as potential chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

A comprehensive assessment of the antimicrobial efficacy of thiazepino-indolizines was conducted using disc diffusion assays. The results revealed that specific derivatives exhibited strong antibacterial properties against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,4]thiazepino[5,6-b]indolizine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions or multicomponent strategies. For example, Singh et al. developed a one-pot route using β-bromo ketones and heterocyclic thiols under basic conditions, achieving moderate yields (24–48%) . Solvent-free methods with CuBr catalysis have also been explored, offering advantages in sustainability and efficiency . Key factors include:

  • Catalyst selection : Transition metals (e.g., CuBr) or bases (e.g., TMAF) influence regioselectivity.
  • Temperature : Microwave-assisted synthesis reduces reaction time but may require optimization to avoid side products .
  • Substrate accessibility : Electron-deficient alkenes or pyridine derivatives are common starting materials .

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm ring fusion patterns and substituent positions. For example, sp2^2 hybridized carbons in the thiazepine ring appear at δ 120–140 ppm .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for polycyclic analogs .
  • HPLC : Validates purity (>95% is standard for pharmacological studies) .

Q. What preliminary assays are used to screen the bioactivity of this compound derivatives?

  • Methodological Answer : Prioritize target-specific assays:

  • Anticancer : NCI-60 cell line screening or topoisomerase inhibition assays (IC50_{50} values < 20 µM are promising) .
  • Antiviral : HIV-1 infectivity factor inhibition via luciferase reporter gene assays .
  • Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CN, -NO2_2) at C-5/C-6 to enhance HIV-1 inhibition (e.g., IC50_{50} = 11 µM reported in a 49-derivative SAR study) .
  • Core modification : Partially reduced analogs (e.g., indolizidine-like structures) improve blood-brain barrier penetration for CNS targets .
  • Data-driven design : Use QSAR models to predict solubility and bioavailability .

Q. What mechanistic insights exist for reactions involving this compound synthesis?

  • Methodological Answer :

  • Cycloaddition pathways : DFT calculations suggest a stepwise mechanism for 1,3,6-thiadiazepino intermediates, with thiourea intermediates acting as key transition states .
  • Base-mediated intramolecular hydroalkoxylation : Demonstrated in the synthesis of oxathiepinoquinolines, with regioselectivity controlled by steric effects .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking studies : Identify binding modes with targets like HIV-1 integrase or COX-2. For example, derivatives with planar indolizine cores show stronger π-π stacking in protease active sites .
  • MD simulations : Assess stability of inhibitor-target complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME evaluate hepatotoxicity and CYP450 interactions .

Q. What strategies address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Variable control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent electronegativity vs. IC50_{50} correlation) .

Q. How can researchers overcome limitations in current synthetic methods (e.g., metal residues, low yields)?

  • Methodological Answer :

  • Green chemistry : Solvent-free CuBr catalysis reduces metal leaching .
  • Flow chemistry : Improves yield (up to 75%) for large-scale synthesis by enhancing heat/mass transfer .
  • Post-synthetic purification : Use chelating resins to remove trace metals .

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